![molecular formula C55H87NO22 B1448110 Dichlorure de palladium(II) bis[1,3-bis(2,6-diisopropylphényl)imidazolin-2-ylidène], CAS No. 1314876-23-7](/img/structure/B1448110.png)

Dichlorure de palladium(II) bis[1,3-bis(2,6-diisopropylphényl)imidazolin-2-ylidène],

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

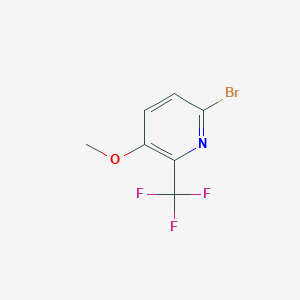

“Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-” is a complex compound that contains a total of 168 bonds, including 81 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 9 double bonds, 3 six-membered rings, 2 esters (aliphatic), 1 tertiary amine (aliphatic), 14 hydroxyl groups, 12 secondary alcohols, and 4 ethers (aliphatic) .

Synthesis Analysis

The synthesis of this compound seems to involve complex procedures. One of the related compounds, “Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2h-imidazol-2-ylidene]dichloro (1-methyl-1h-imidazole-kn3)-, (sp-4-1)-”, has a CAS Number of 1314876-23-7 and a molecular weight of 648.03 . It’s worth noting that the synthesis of these types of compounds often requires specialized knowledge and equipment .Molecular Structure Analysis

The molecular structure of “Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-” is quite complex. It includes a palladium atom, multiple carbon and hydrogen atoms, and other elements . The exact structure can be determined using techniques such as X-ray crystallography .Applications De Recherche Scientifique

Catalyse en synthèse organique

Pd (MesIm)Cl2 est largement utilisé comme catalyseur en synthèse organique. Sa capacité à faciliter diverses réactions chimiques, y compris les réactions de couplage croisé, est très appréciée. La structure du composé, comprenant un atome de palladium central lié à deux atomes de chlore et un ligand volumineux de carbène N-hétérocyclique (NHC), permet une catalyse efficace grâce à une encombrement stérique réduit .

Recherche pharmaceutique

Dans l’industrie pharmaceutique, Pd (MesIm)Cl2 joue un rôle crucial dans la synthèse de molécules complexes, y compris les principes actifs pharmaceutiques (API). Ses propriétés catalytiques permettent la formation de liaisons carbone-carbone et carbone-hétéroatome, qui sont fondamentales dans la construction de squelettes moléculaires pour les médicaments.

Science des matériaux

Ce composé de palladium est utilisé en science des matériaux pour le développement de nouveaux matériaux aux propriétés améliorées. Il peut être utilisé pour créer des polymères ayant des fonctionnalités spécifiques ou pour modifier les propriétés de surface des matériaux afin d’améliorer leurs performances .

Nanotechnologie

Pd (MesIm)Cl2 est un élément essentiel dans la synthèse de nanoparticules, en particulier des nanoparticules de palladium, qui ont des applications dans l’électronique, la catalyse et comme capteurs. La réactivité contrôlée du composé est essentielle pour obtenir la taille et la forme souhaitées des nanoparticules.

Chimie de l’environnement

En chimie de l’environnement, Pd (MesIm)Cl2 est utilisé pour éliminer les polluants de l’environnement. Il peut catalyser la dégradation de composés organiques nocifs, ce qui en fait un élément précieux pour les procédés de purification de l’eau et de l’air .

Recherche énergétique

Les propriétés catalytiques du composé sont également exploitées dans la recherche énergétique, en particulier dans le développement de piles à combustible. Pd (MesIm)Cl2 peut être utilisé pour améliorer l’efficacité des réactions électrochimiques dans les piles à combustible, contribuant ainsi à une production d’énergie plus propre.

Mécanisme D'action

Target of Action

“Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-]” is a chemical compound used in scientific research It’s known that palladium compounds often target molecular structures in various chemical reactions .

Mode of Action

The mode of action of “Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-]” involves its interaction with other compounds in a chemical reaction. It’s known that palladium compounds often act as catalysts, accelerating chemical reactions without being consumed in the process.

Biochemical Pathways

Pharmacokinetics

The physical form of the compound is described as a pale-yellow to yellow-brown solid , which may impact its bioavailability.

Result of Action

As a catalyst, it likely facilitates chemical reactions, leading to the formation of new compounds.

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular functions, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial catalytic properties, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. It is essential to determine the optimal dosage to minimize toxicity while maximizing its beneficial effects.

Metabolic Pathways

Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its catalytic activity. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical applications.

Transport and Distribution

The transport and distribution of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function. Studies have shown that the compound can be transported to specific cellular compartments, where it exerts its catalytic effects.

Subcellular Localization

Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization is essential for its catalytic activity and interaction with cellular components.

Propriétés

IUPAC Name |

methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H87NO22/c1-31-19-17-15-13-11-9-7-8-10-12-14-16-18-20-38(77-53-50(68)46(48(66)34(4)76-53)56(5)30-55(72)51(69)49(67)42(63)29-74-55)26-43-45(52(70)73-6)41(62)28-54(71,78-43)27-37(59)24-40(61)39(60)22-21-35(57)23-36(58)25-44(64)75-33(3)32(2)47(31)65/h7-20,31-43,45-51,53,57-63,65-69,71-72H,21-30H2,1-6H3/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+/t31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41-,42+,43-,45+,46-,47+,48+,49+,50-,51-,53-,54+,55+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNDZPWJWHXCJL-DMJFHGPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N(C)CC4(C(C(C(CO4)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C[C@@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H87NO22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1114.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314876-23-7 |

Source

|

| Record name | 1-methyl-1H-imidazole; {1,3-bis[2,6-bis(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazol-2-ylidene}dichloropalladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile](/img/structure/B1448029.png)

![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1448033.png)

![{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride](/img/structure/B1448035.png)

![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)